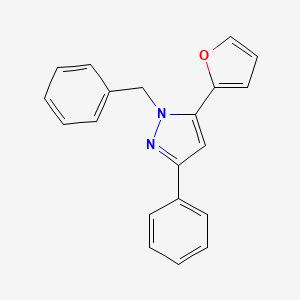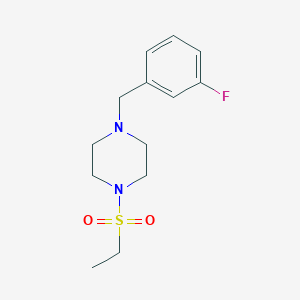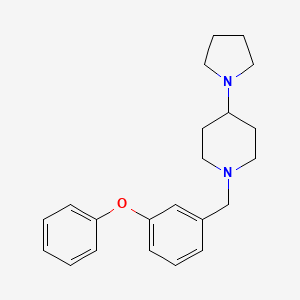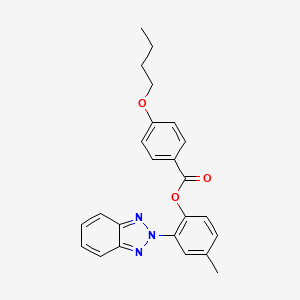
1-benzyl-5-(furan-2-yl)-3-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE is a heterocyclic compound that features a pyrazole ring substituted with benzyl, furyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of benzylhydrazine with 2-furyl ketone and phenylhydrazine under acidic or basic conditions to form the desired pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:
- Preparation of hydrazine derivatives.
- Cyclization reactions under controlled temperature and pH.
- Purification steps such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-BENZYL-5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
- Oxidation of the furyl group leads to furanones.
- Reduction of the pyrazole ring results in dihydropyrazoles.
- Substitution reactions yield halogenated derivatives.
Scientific Research Applications
1-BENZYL-5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Material Science: Its electronic properties can be exploited in the design of new materials for electronic devices.
Comparison with Similar Compounds
1-BENZYL-3-PHENYL-1H-PYRAZOLE: Lacks the furyl group, which may affect its reactivity and biological activity.
5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE: Lacks the benzyl group, potentially altering its chemical properties and applications.
Uniqueness: 1-BENZYL-5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE is unique due to the combination of benzyl, furyl, and phenyl groups, which confer distinct chemical and physical properties
This detailed overview provides a comprehensive understanding of 1-BENZYL-5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C20H16N2O |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-benzyl-5-(furan-2-yl)-3-phenylpyrazole |
InChI |
InChI=1S/C20H16N2O/c1-3-8-16(9-4-1)15-22-19(20-12-7-13-23-20)14-18(21-22)17-10-5-2-6-11-17/h1-14H,15H2 |
InChI Key |
OJNNPYADVWOZSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propan-2-yl)piperazine](/img/structure/B10886215.png)
![2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazin-1-yl]methyl}phenol](/img/structure/B10886227.png)
![4-Bromo-2-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10886239.png)

![3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10886261.png)
![4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10886263.png)

![(2,3-Dimethoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886268.png)
![2-(3,4-dichlorophenyl)-5-methyl-4-[(E)-(5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-3-one](/img/structure/B10886274.png)


![5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886293.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886302.png)
